Psalmotoxin 1

ASIC1a Electrophysiology Pharmacology

Psalmotoxin 1 (PcTx1) is the definitive, highly selective ASIC1a inhibitor for pain, stroke, and neurological research. Unlike generic blockers, its unique gating-modifier mechanism ensures unambiguous data. Essential for in vivo models and drug discovery programs targeting acidosis-induced neuronal death. Order now for reliable, reproducible results.

Molecular Formula C200H319N63O56S6
Molecular Weight 4694 g/mol
Cat. No. B10788973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsalmotoxin 1
Molecular FormulaC200H319N63O56S6
Molecular Weight4694 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC=N4)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C200H319N63O56S6/c1-13-102(10)157(258-188(311)139(95-324)252-181(304)133(83-153(281)282)243-161(284)111(206)56-60-148(271)272)195(318)262-74-36-54-142(262)190(313)240-116(46-23-28-66-203)168(291)245-128(78-106-84-222-112-42-19-17-40-109(106)112)177(300)231-114(44-21-26-64-201)162(285)224-89-147(270)230-135(91-320)186(309)256-154(99(4)5)192(315)248-131(81-144(207)267)179(302)236-121(51-33-71-220-199(213)214)169(292)247-130(80-108-86-217-97-227-108)164(287)226-88-146(269)229-132(82-152(279)280)180(303)251-138(94-323)185(308)253-136(92-321)183(306)237-123(57-61-149(273)274)163(286)225-87-145(268)228-126(76-98(2)3)175(298)238-124(58-62-150(275)276)171(294)250-137(93-322)184(307)246-129(79-107-85-223-113-43-20-18-41-110(107)113)178(301)235-115(45-22-27-65-202)165(288)232-119(49-31-69-218-197(209)210)166(289)233-120(50-32-70-219-198(211)212)167(290)234-122(52-34-72-221-200(215)216)170(293)249-134(90-264)182(305)244-127(77-105-38-15-14-16-39-105)176(299)239-125(59-63-151(277)278)174(297)255-155(100(6)7)193(316)254-140(96-325)187(310)257-156(101(8)9)194(317)261-73-35-53-141(261)189(312)242-118(48-25-30-68-205)173(296)260-159(104(12)266)196(319)263-75-37-55-143(263)191(314)241-117(47-24-29-67-204)172(295)259-158(103(11)265)160(208)283/h14-20,38-43,84-86,97-104,111,114-143,154-159,222-223,264-266,320-325H,13,21-37,44-83,87-96,201-206H2,1-12H3,(H2,207,267)(H2,208,283)(H,217,227)(H,224,285)(H,225,286)(H,226,287)(H,228,268)(H,229,269)(H,230,270)(H,231,300)(H,232,288)(H,233,289)(H,234,290)(H,235,301)(H,236,302)(H,237,306)(H,238,298)(H,239,299)(H,240,313)(H,241,314)(H,242,312)(H,243,284)(H,244,305)(H,245,291)(H,246,307)(H,247,292)(H,248,315)(H,249,293)(H,250,294)(H,251,303)(H,252,304)(H,253,308)(H,254,316)(H,255,297)(H,256,309)(H,257,310)(H,258,311)(H,259,295)(H,260,296)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,209,210,218)(H4,211,212,219)(H4,213,214,220)(H4,215,216,221)
InChIKeyOWCAPCHWSIBSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psalmotoxin 1 (PcTx1) for ASIC1a Research: Procurement and Selection Guide


Psalmotoxin 1 (PcTx1, π-theraphotoxin-Pc1a) is a 40-residue, disulfide-rich peptide toxin originally isolated from the venom of the Trinidad chevron tarantula (*Psalmopoeus cambridgei*) [1]. It is the prototypical and most extensively characterized selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel implicated in pain, ischemic stroke, and neurological disorders [2]. Unlike broad-spectrum ASIC blockers, PcTx1 exhibits exquisite subunit selectivity, binding with high affinity to the extracellular domain of homomeric ASIC1a channels to modify gating rather than simply occluding the pore [3].

Why Generic ASIC Blockers Cannot Replace Psalmotoxin 1 in Targeted Studies


ASIC channels are a family of trimeric proton-gated cation channels with diverse subunit compositions (ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3) that exhibit distinct tissue distribution, pH sensitivity, and physiological roles [1]. Generic ASIC inhibitors, such as the diuretic amiloride, lack subunit selectivity and block multiple ASIC subtypes as well as unrelated ion channels and transporters, confounding interpretation of experimental results [2]. Furthermore, many small-molecule ASIC antagonists exhibit low potency (micromolar IC50 values) and poor brain penetration, limiting their utility in *in vivo* neurological models [3]. The unique gating-modifier mechanism and unparalleled subunit selectivity of PcTx1 render it an irreplaceable tool for dissecting the specific contribution of homomeric ASIC1a in complex physiological and pathological settings where generic substitution would produce ambiguous or misleading data.

Psalmotoxin 1 (PcTx1) Quantitative Differentiation Evidence: Head-to-Head Comparison Data


PcTx1 vs. Amiloride: Nanomolar Potency and Distinct Binding Site for Homomeric ASIC1a

Psalmotoxin 1 inhibits homomeric ASIC1a with sub-nanomolar potency, whereas the classical generic ASIC blocker amiloride exhibits an IC50 three to four orders of magnitude higher. Critically, PcTx1 binds to a distinct allosteric site in the extracellular acidic pocket, acting as a gating modifier, whereas amiloride acts as a low-affinity pore blocker [1]. This fundamental mechanistic difference explains why PcTx1 can selectively silence ASIC1a-mediated currents at concentrations that do not affect other ASIC subunits or off-target ion channels [2].

ASIC1a Electrophysiology Pharmacology

Unmatched Subunit Selectivity: PcTx1 Distinguishes ASIC1a from All Other ASIC Subtypes and Splice Variants

A defining feature of PcTx1 is its absolute selectivity for homomeric ASIC1a over all other ASIC subunits and heteromers. At a concentration of 100 nM—which is >100-fold its IC50—PcTx1 produces no detectable effect on ASIC1b, ASIC2a, ASIC3, heteromeric ASIC1a/2a, ASIC1a/3, or unrelated channels such as ENaC and Kv2.1 [1]. In contrast, the peptide toxin Mambalgin-1 inhibits ASIC1a, ASIC1b, and ASIC1a/2a heteromers [2]. Similarly, the small molecule A-317567 is an ASIC1a antagonist but also exhibits activity at ASIC3 [3]. This unparalleled selectivity profile makes PcTx1 the only tool capable of definitively assigning a functional role specifically to homomeric ASIC1a channels.

ASIC1a Selectivity Ion Channel Pharmacology

Validated Neuroprotective Efficacy in Stroke: PcTx1 Reduces Infarct Volume with Extended Therapeutic Window

In a mouse model of transient focal cerebral ischemia (60 min MCAO), intracerebroventricular administration of PcTx1 as late as 5 hours after reperfusion reduced infarct volume by >50% when measured 7 days post-stroke [1]. This neuroprotective effect was additive with NMDA receptor blockade, and PcTx1 prolonged the therapeutic window for NMDA antagonists [1]. In contrast, the generic ASIC blocker amiloride, while also promoting functional recovery via NPC migration, exhibits lower potency and a less favorable brain penetration profile, necessitating higher doses and often producing off-target effects on epithelial sodium channels [2]. PcTx1's ability to provide robust, sustained protection with a clinically relevant post-ischemic window distinguishes it as a superior tool for investigating ASIC1a-dependent ischemic injury mechanisms.

Ischemic Stroke Neuroprotection In Vivo Pharmacology

Analgesic Activity Comparable to Morphine in Acute Pain Models

PcTx1 exhibits profound analgesic activity in rodent models of acute pain. Remarkably, its efficacy is comparable to that of the opioid morphine, but its mechanism involves activation of endogenous enkephalin pathways dependent on μ- and δ-opioid receptors [1][2]. Unlike morphine, PcTx1 does not directly activate opioid receptors but rather triggers the release of endogenous opioids via ASIC1a inhibition [2]. This indirect mechanism may offer a distinct side-effect profile. While Mambalgin-1, another ASIC1a-inhibiting peptide, also shows analgesic properties, PcTx1 remains the gold-standard reference compound for ASIC1a-mediated analgesia due to its superior selectivity for homomeric channels [3].

Analgesia Pain In Vivo Pharmacology

Structural Basis of Gating Modification: PcTx1 Locks ASIC1a in a Desensitized-like Conformation

The 3.0 Å crystal structure of chicken ASIC1 in complex with PcTx1 reveals a unique binding mode: three toxin molecules bind at the proton-sensitive acidic pockets of the trimeric channel, locking the extracellular domain in a desensitized-like arrangement [1]. This gating-modifier mechanism is fundamentally distinct from pore blockers like amiloride or competitive antagonists. PcTx1 increases the apparent affinity of the channel for protons, effectively shifting the pH dependence of activation and desensitization [2]. In contrast, Mambalgin-1 binds to a different, non-overlapping site in the thumb domain, and the ASIC activator MitTx induces an open-channel conformation [3]. The high-resolution structural definition of the PcTx1 binding site provides a validated template for rational design of peptidomimetic ASIC1a modulators and enables precise interpretation of functional studies [4].

Structural Biology Ion Channel Gating Cryo-EM

Enhanced Potency via Nanobody Fusion: PcTx1-Nb.C1 Bivalent Construct

Recent structural studies have identified a nanobody (Nb.C1) that binds to the thumb domain of human ASIC1a at a site distinct from the PcTx1 binding pocket [1]. Fusion of Nb.C1 with PcTx1 in a single polypeptide chain creates a bivalent construct that markedly enhances the potency of PcTx1-mediated ASIC1a inhibition [1]. This enhancement arises from avidity effects due to simultaneous engagement of two distinct epitopes on the channel. This property is unique to PcTx1 among ASIC1a toxins because its binding site does not overlap with that of Nb.C1; in contrast, the binding sites of Mambalgin-1 and MitTx do overlap with Nb.C1, precluding such cooperative bivalent targeting [1]. This engineered construct demonstrates the unique potential of PcTx1 as a modular component for developing next-generation ASIC1a modulators with superior pharmacological properties.

Protein Engineering Bivalent Ligand ASIC1a

Optimal Use Cases for Psalmotoxin 1 (PcTx1) Based on Quantitative Differentiation Evidence


Dissecting ASIC1a-Specific Contributions in Native Tissue Electrophysiology

When studying the role of ASICs in native neuronal or non-neuronal preparations, the presence of multiple ASIC subunits and heteromers complicates pharmacological dissection. PcTx1's absolute selectivity for homomeric ASIC1a (no effect on ASIC1b, ASIC2a, ASIC3, or heteromers at 100 nM) makes it the only tool capable of definitively isolating the contribution of homomeric ASIC1a channels [1]. This is particularly critical in brain slice electrophysiology, where ASIC1a/2a heteromers are abundant and where generic blockers like amiloride would indiscriminately inhibit multiple channel types [2].

Investigating ASIC1a-Dependent Neuroprotection in Preclinical Stroke Models

PcTx1 is the gold-standard reagent for establishing the role of ASIC1a in ischemic brain injury. Its ability to reduce infarct volume by >50% when administered up to 5 hours post-reperfusion in the MCAO model provides a robust, clinically relevant benchmark for evaluating new ASIC1a-targeted therapies [1]. This extended therapeutic window is not observed with other ASIC1a antagonists and positions PcTx1 as an essential positive control in studies aiming to validate novel neuroprotective strategies targeting acidosis-induced neuronal death [2].

Structure-Guided Design of Peptidomimetic ASIC1a Modulators

The high-resolution co-crystal structure of PcTx1 bound to ASIC1 provides an experimentally validated template for rational drug design [1]. Computational chemists and medicinal chemists utilize this structure to perform in silico screening and to design small-molecule mimetics that recapitulate the key pharmacophore interactions of PcTx1 [2]. This structural information is unique among ASIC1a ligands and is indispensable for any program aiming to develop brain-penetrant, non-peptide ASIC1a inhibitors for pain or stroke indications [3].

Pharmacological Fingerprinting of ASIC1a in Pain Pathways

PcTx1's demonstrated analgesic efficacy, comparable to morphine in rodent acute pain models, establishes it as a critical tool for probing the role of ASIC1a in pain signaling [1]. Its mechanism—activating endogenous enkephalin pathways via ASIC1a inhibition—offers a distinct pharmacological fingerprint from direct opioid agonists [2]. Researchers investigating novel analgesics that bypass opioid receptors use PcTx1 to validate target engagement and to benchmark the magnitude of ASIC1a-mediated analgesia in various pain models, including inflammatory and neuropathic pain [3].

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